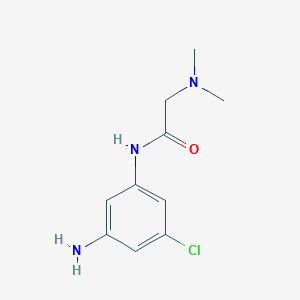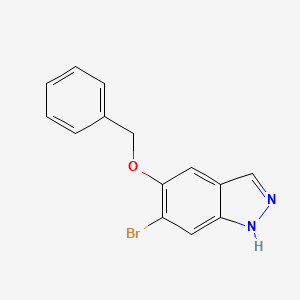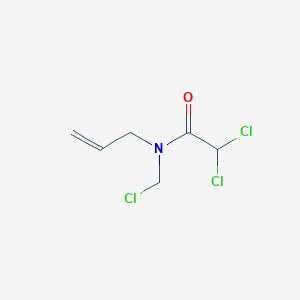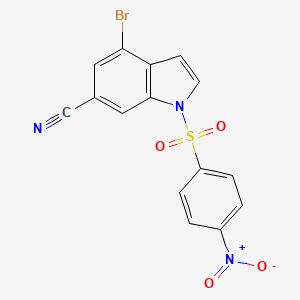
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide
描述
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide is an organic compound characterized by the presence of an amino group, a chloro group, and a dimethylamino group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-amino-5-chloroaniline with dimethylaminoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学研究应用
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(3-Amino-5-chlorophenyl)methanesulfonamide
- N-(5-amino-2-chlorophenyl)methanesulfonamide
Uniqueness
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be effective .
属性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-9-4-7(11)3-8(12)5-9/h3-5H,6,12H2,1-2H3,(H,13,15) |
InChI 键 |
IXWGQVLAWJOOGK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=O)NC1=CC(=CC(=C1)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Isopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8586665.png)


![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)


![N-(5-(3,3-Dimethylbut-1-ynyl)thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8586692.png)



